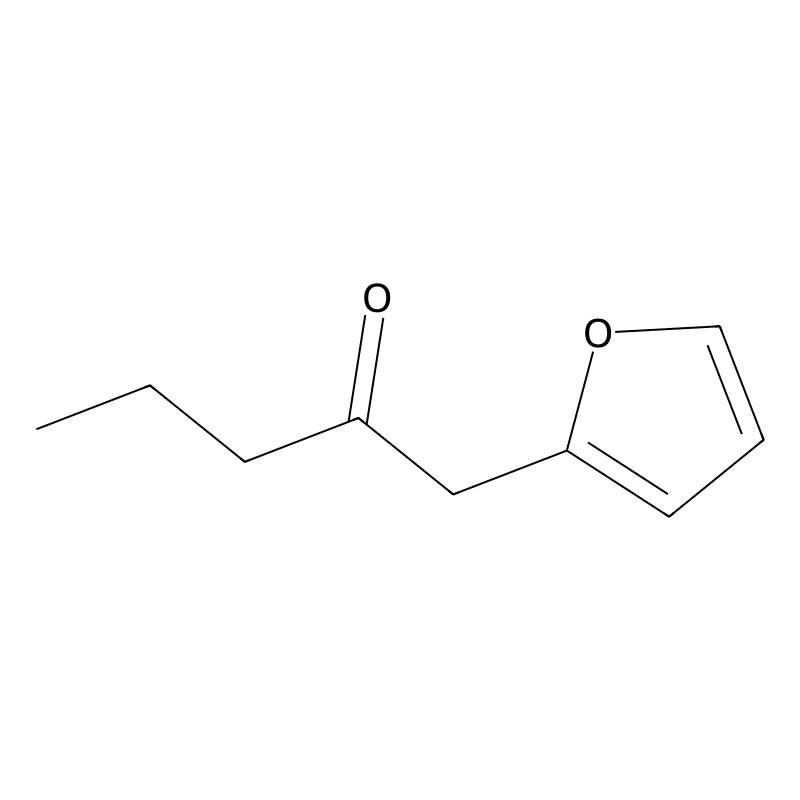

1-(2-Furyl)-2-pentanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Pentanone, 1-(2-furyl)-, also known as 1-(2-furyl)pentan-1-one or 2-pentanoyl furan, is a heterocyclic ketone. Its synthesis has been reported in various research studies using different methods, such as the Claisen condensation, Friedel-Crafts acylation, and Heck reaction. [, ]

These studies often involve characterization techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the structure and purity of the synthesized compound. [, ]

Antimicrobial Activity:

Some research explores the potential antimicrobial activity of 2-pentanone, 1-(2-furyl)-. Studies have investigated its effectiveness against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. [, ]

However, the results from these studies are not conclusive, and further research is needed to determine the efficacy and mechanism of action of this compound as an antimicrobial agent. [, ]

Flavoring Agent:

2-Pentanone, 1-(2-furyl)- has been identified as a flavoring compound in various food products, including cereals, dairy products, and snack foods. []

Research in this area often involves gas chromatography-mass spectrometry (GC-MS) analysis to identify and quantify volatile compounds responsible for the specific flavor profile of food products. []

1-(2-Furyl)-2-pentanone, also known as 2-pentanone with a 2-furyl substituent, is an organic compound characterized by its unique structure that includes a furan ring attached to a pentanone backbone. Its molecular formula is C₈H₈O, and it has a molecular weight of 136.15 g/mol. The compound is notable for its aromatic properties and is often studied for its potential applications in various fields, including pharmaceuticals and flavoring agents.

- Oxidation: This compound can undergo oxidation to form various carboxylic acids, which can be useful in synthetic organic chemistry.

- Aldol Condensation: It can react with other carbonyl compounds through aldol condensation, forming larger β-hydroxy ketones or aldehydes .

- Hydrodeoxygenation: It can be synthesized from biomass-derived furfural through hydrodeoxygenation processes, showcasing its utility in renewable chemistry .

Several methods have been developed for the synthesis of 1-(2-Furyl)-2-pentanone:

- Aldol Condensation: This method involves the reaction of furfural with ketones under basic conditions to yield the desired product .

- Single-Step Synthesis: Recent advancements have introduced a one-step synthesis from furfural using specific catalysts like copper-nickel supported on silica, allowing for efficient conversion to ketones .

- Cascade Reactions: The compound can also be synthesized via cascade-type reactions catalyzed by solid acids, which facilitate multiple reaction steps in a single process .

1-(2-Furyl)-2-pentanone has various applications:

- Flavoring Agent: Due to its aromatic properties, it is used in the food industry as a flavoring agent.

- Pharmaceuticals: Its unique chemical structure makes it a candidate for further research in drug development.

- Perfumes and Fragrances: The compound's pleasant aroma contributes to its use in cosmetic formulations.

Several compounds share structural similarities with 1-(2-Furyl)-2-pentanone. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Pentanone | Ketone | Simple aliphatic ketone without aromatic ring |

| 5-Methyl-2-furanol | Alcohol | Contains hydroxyl group; more polar |

| Furfural | Aldehyde | Parent compound with furan ring; reactive aldehyde |

| 3-Penten-2-one | Alkene | Unsaturated structure; different reactivity |

Similar Compounds- 2-Pentanone

- 5-Methyl-2-furanol

- Furfural

- 3-Penten-2-one

The presence of the furan ring in 1-(2-Furyl)-2-pentanone distinguishes it from these compounds, imparting unique chemical reactivity and potential applications not found in simpler ketones or aliphatic structures.